molecular formula C27H30ClN5O5S B15033642 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine

Cat. No.: B15033642
M. Wt: 572.1 g/mol
InChI Key: NAXQOURHHVBBDS-UHFFFAOYSA-N
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Description

1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

Major Products

    Reduction of the nitro group: This yields the corresponding amine derivative.

    Substitution reactions: These can yield various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-{5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE: Similar structure but with a bromine atom instead of chlorine.

    1-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its binding affinity to acetylcholinesterase, making it a promising candidate for drug development .

Properties

Molecular Formula

C27H30ClN5O5S

Molecular Weight

572.1 g/mol

IUPAC Name

1-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C27H30ClN5O5S/c1-38-24-7-4-22(5-8-24)29-12-14-31(15-13-29)27-20-23(6-11-26(27)33(34)35)30-16-18-32(19-17-30)39(36,37)25-9-2-21(28)3-10-25/h2-11,20H,12-19H2,1H3

InChI Key

NAXQOURHHVBBDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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